molecular formula C12H15NO2 B14224074 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- CAS No. 828246-26-0

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl-

Cat. No.: B14224074
CAS No.: 828246-26-0
M. Wt: 205.25 g/mol
InChI Key: WTBCZZNTTJVHSR-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. It is used as a building block in the synthesis of various organic compounds and has applications in different fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- can be achieved through several methods. One common approach involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . Another method includes the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like ethanol or acetic acid.

Major Products

Scientific Research Applications

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-3,5-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other benzoxazine derivatives .

Properties

CAS No.

828246-26-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-ethyl-3,5-dimethyl-4H-1,4-benzoxazin-2-one

InChI

InChI=1S/C12H15NO2/c1-4-12(3)11(14)15-9-7-5-6-8(2)10(9)13-12/h5-7,13H,4H2,1-3H3

InChI Key

WTBCZZNTTJVHSR-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OC2=CC=CC(=C2N1)C)C

Origin of Product

United States

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